molecular formula C5H4N8 B3045320 6-azido-7H-purin-2-amine CAS No. 10494-88-9

6-azido-7H-purin-2-amine

Cat. No. B3045320
M. Wt: 176.14 g/mol
InChI Key: OCAODLAHPGXQIE-UHFFFAOYSA-N
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Patent
US05180824

Procedure details

A solution of sodium azide (14.08 g, 0.216 mol) in water (35 mL) was added to a solution of 2-amino-6-chloropurine (28.27 g, 0.166 mol) in dimethyl sulfoxide (DMSO, 280 mL). The mixture was heated at 100°-110° C. for 24 h, then the resulting suspension was cooled and poured into 1.3 L of water. The precipitate was collected by filtration, washed with water and dried to afford 26.11 g of 2-amino-6-azidopurine, mp>260° C.; IR (KBr) 3313, 3146, 1678, 1641, 1551 cm-1 ; 1H NMR (DMSO-d6, 360 MHz) δ8.18 (s, 1H), 8.25 (bs, 2H), 13 (vbs, 1H); 13C NMR (DMSO-d6, 90 MHz), 110.8, 138.7, 143.4, 145.7 , 146.1 ppm.
Quantity
14.08 g
Type
reactant
Reaction Step One
Quantity
28.27 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].[NH2:5][C:6]1[N:14]=[C:13]2[C:9]([NH:10][CH:11]=[N:12]2)=[C:8](Cl)[N:7]=1>O.CS(C)=O>[NH2:5][C:6]1[N:14]=[C:13]2[C:9]([NH:10][CH:11]=[N:12]2)=[C:8]([N:1]=[N+:2]=[N-:3])[N:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
14.08 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
28.27 g
Type
reactant
Smiles
NC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
35 mL
Type
solvent
Smiles
O
Name
Quantity
280 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1.3 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 100°-110° C. for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension was cooled
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C2NC=NC2=N1)N=[N+]=[N-]
Measurements
Type Value Analysis
AMOUNT: MASS 26.11 g
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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